molecular formula C2H6N2O2 B089855 (Hydroxymethyl)urea CAS No. 1000-82-4

(Hydroxymethyl)urea

Cat. No.: B089855
CAS No.: 1000-82-4
M. Wt: 90.08 g/mol
InChI Key: VGGLHLAESQEWCR-UHFFFAOYSA-N
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Description

(Hydroxymethyl)urea (CAS 1000-82-4) is a urea derivative characterized by the addition of a hydroxymethyl (-CH2OH) group to the urea backbone. It is synthesized via hydroxymethylation reactions, typically using formaldehyde under alkaline conditions . This compound serves as a critical intermediate in the production of urea-formaldehyde (UF) resins, pharmaceuticals, and agrochemicals due to its bifunctional reactivity (amine and hydroxyl groups) . Its structure enables participation in condensation and cross-linking reactions, making it valuable in polymer chemistry and controlled-release fertilizers .

Preparation Methods

Synthetic Routes and Reaction Conditions: (Hydroxymethyl)urea can be synthesized through the reaction of urea with formaldehyde under alkaline conditions. The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and automated systems ensures consistent production and quality control .

Chemical Reactions Analysis

Transamidation of Urea with Ethanolamine

This method involves reacting urea with ethanolamine under controlled conditions (80–160°C), producing ammonia as a byproduct :
Urea+HOCH2CH2NH2Hydroxyethyl Urea+NH3\text{Urea}+\text{HOCH}_2\text{CH}_2\text{NH}_2\rightarrow \text{Hydroxyethyl Urea}+\text{NH}_3
Key parameters:

  • Molar ratio : Excess urea minimizes disubstituted byproducts .

  • pH control : Maintained below 8.25 to prevent decomposition .

  • Yield : Up to 99% conversion (NMR-confirmed) .

ReactantProductConversion (%)
Ethanolamine2-Hydroxyethyl Urea99
Hexamethylenediamine(6-Aminohexyl)urea*

Hofmann Rearrangement

Carboxamide precursors undergo Hofmann rearrangement with reagents like NBS/KOH to form isocyanate intermediates, which react with amines to yield hydroxymethyl ureas :
RCONH2NBS KOHRNCOHOCH2NH2Hydroxymethyl Urea\text{RCONH}_2\xrightarrow{\text{NBS KOH}}\text{RNCO}\xrightarrow{\text{HOCH}_2\text{NH}_2}\text{Hydroxymethyl Urea}

Reactivity with Formaldehyde

Hydroxymethyl urea participates in resin formation through condensation with formaldehyde, critical in urea-formaldehyde (UF) polymers :
HOCH2NHCONH2+HCHOMethylene bridged UF Resins\text{HOCH}_2\text{NHCONH}_2+\text{HCHO}\rightarrow \text{Methylene bridged UF Resins}
Key findings:

  • High mono-hydroxymethylurea content improves thermal curing (↓27.3°C vs. conventional UF resins) .

  • FTIR data : Peaks at 1,650 cm⁻¹ (C=O), 1,550 cm⁻¹ (N–H), and 1,020 cm⁻¹ (C–O–C) confirm crosslinking .

Hydrogen Bonding and Supramolecular Interactions

The compound’s stability in aqueous systems arises from hydrogen-bond networks:

Intramolecular Hydrogen Bonds

  • O–H···N interactions : Energy ranges 3.67–13.49 kcal/mol .

  • N–H···O interactions : Electron density (ρ) = 0.0178–0.0456 a.u., bond lengths = 1.685–2.116 Å .

Self-Assembly in Clusters

DFT studies reveal hydroxymethyl urea forms stable clusters with water (HEU·nH₂O, n=1–12) :

  • Dominant interactions : O–H···O (60–65% contribution) .

  • Cluster stability : Enhanced by π-π stacking in aryl-substituted derivatives .

Thermal Decomposition

Thermogravimetric analysis (TGA) shows two-stage degradation:

  • 150–200°C : Loss of hydroxymethyl groups (Δm ≈ 18%) .

  • 250–300°C : Urea backbone breakdown (CO₂ and NH₃ release) .

Decomposition StageTemperature (°C)Mass Loss (%)
Hydroxymethyl loss150–20018
Urea cleavage250–30062

Reaction with Isocyanates

Hydroxymethyl urea reacts with isocyanates (e.g., pMDI) to form hybrid polymers:
HOCH2NHCONH2+OCN R NCOPoly urethane urea \text{HOCH}_2\text{NHCONH}_2+\text{OCN R NCO}\rightarrow \text{Poly urethane urea }

  • Curing kinetics : Faster crosslinking due to –NH groups (DSC peak at 140°C vs. 167°C for UF alone) .

Hydrolysis and Stability in Aqueous Media

  • pH-dependent hydrolysis :

    • Acidic conditions : Forms carbamic acid and ethanolamine .

    • Alkaline conditions : Decomposes to NH₃ and CO₂ .

  • Kinetic model : Urea → HNCO + NH₃ (k = 0.024 h⁻¹ at 80°C) .

Scientific Research Applications

Materials Science

1.1 Polymer Compositions
(Hydroxymethyl)urea is utilized in aqueous-based polymer compositions to enhance hydration stability. It helps maintain the physical properties of these polymers by preventing water loss, which can lead to increased viscosity and coalescence of particles. The compound is effective in various formulations, including gels, creams, lotions, and emulsions used for skin and hair applications. Its inclusion improves freeze-thaw stability and overall performance of the polymer products .

1.2 Urea-Formaldehyde Resins
The compound serves as an intermediate in the synthesis of urea-formaldehyde resins, which are widely used in adhesives and coatings. Research indicates that increasing the hydroxymethylurea content in these resins enhances their bonding strength and reduces curing temperatures. For instance, a study showed that hybrid resins containing high levels of hydroxymethylurea improved bonding strength by 2.6% and 3.9% compared to standard formulations .

Property Urea-Formaldehyde Resin High Hydroxymethylurea Resin
Curing TemperatureHigherLower by 27.3°C
Dry Bonding StrengthStandardImproved by 2.6%
Wet Bonding StrengthStandardImproved by 3.9%

Agricultural Applications

2.1 Controlled-Release Fertilizers
Recent developments have integrated this compound into controlled-release fertilizers to enhance nitrogen efficiency while minimizing environmental impact. A novel polymer material combining lignin with this compound has been developed to create a slow-release fertilizer that traps nitrogen compounds effectively. This approach not only improves nutrient availability but also reduces leaching in soil .

Medicinal Chemistry

3.1 Drug Development
In medicinal chemistry, this compound derivatives have shown promise as potential therapeutic agents. For example, certain urea derivatives have been investigated for their role as inhibitors in various biological pathways, including those involved in inflammatory diseases and enzyme regulation. The structural properties of these compounds allow them to interact effectively with biological targets, making them valuable in drug discovery .

3.2 Enzyme Inhibition
Research has identified this compound derivatives as effective inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in lipid metabolism. These inhibitors mimic transition states during enzymatic reactions, establishing strong interactions that can modulate enzyme activity .

Case Studies

4.1 Hydration Stability in Polymers
A study demonstrated that adding this compound to an aqueous polymer formulation significantly improved its freeze-thaw stability and hydration retention properties. The findings indicated that even small percentages (0.1% to 3% by weight) of the compound could substantially enhance the performance of the polymer products used in cosmetics and personal care items .

4.2 Slow-Release Fertilizer Development
In another case study focusing on agricultural applications, researchers synthesized a three-dimensional network polymer using this compound combined with lignin to trap nitrogen fertilizers effectively. This approach was validated through laboratory leaching experiments, showing a marked improvement in nutrient retention compared to traditional fertilizers .

Mechanism of Action

The mechanism of action of (Hydroxymethyl)urea involves its ability to form hydrogen bonds with various molecules. This property allows it to interact with proteins, nucleic acids, and other biomolecules, affecting their structure and function. In the case of urea-formaldehyde resins, this compound acts as a cross-linking agent, forming a three-dimensional network that provides strength and stability to the resin .

Comparison with Similar Compounds

Chemical Reactivity and Structural Differences

(a) Urea

  • Reactivity: Unlike (hydroxymethyl)urea, urea lacks the hydroxymethyl group, limiting its ability to form covalent bonds with aldehydes like formaldehyde. Urea primarily undergoes mono- or di-hydroxymethylation under alkaline conditions, whereas this compound participates in further condensation to form methylene or ether linkages .
  • Resin Applications : In UF resins, this compound enhances cross-linking density compared to unmodified urea. For example, in DAS-modified melamine-urea-formaldehyde (MUF) resins, this compound reacts with dialdehyde starch (DAS), increasing hydroxymethyl content (Table 1) and improving resin toughness .

Table 1: Key Differences in Resin Properties

Property Neat MUF Resin 5% DAS-MUF Resin 7% DAS-MUF Resin
Hydroxymethyl Group (%) 18.3 27.5 32.8
Methylene Ether (%) 14.7 11.2 8.5
Free Formaldehyde (%) 2.1 3.4 4.9

Data derived from quantitative ¹³C NMR analyses .

(b) Hydroxymethylnitrofurazone

  • Biological Activity : Unlike this compound, hydroxymethylnitrofurazone is a nitroheterocyclic antimicrobial prodrug. The hydroxymethyl group in both compounds improves solubility, but their biological targets differ entirely .

(c) 2-Hydroxyethylurea

  • Structure and Safety: 2-Hydroxyethylurea replaces the hydroxymethyl group with a hydroxyethyl (-CH2CH2OH) side chain.

(a) Urea-Formaldehyde (UF) Resins

  • This compound is a precursor in UF resin synthesis. Under alkaline conditions, it forms hydroxymethyl groups, which later condense into methylene or ether linkages during resin curing. However, ¹³C NMR studies reveal that 27% of formaldehyde in UF resins forms methylene ethers rather than hydroxymethylurea, challenging classical synthesis assumptions .
  • Comparison with Melamine : Melamine-formaldehyde (MF) resins exhibit superior thermal stability compared to UF resins. However, this compound-modified MUF resins achieve a balance between cost and performance, with DAS-modified resins showing 60.3% improvement in tensile strength over neat MUF resins .

(b) Controlled-Release Fertilizers

  • This compound is trapped in lignin-based networks to slow nitrogen release. In lignin-U/HU/UF systems, only 75% of nitrogen is released after 25 days, outperforming unmodified urea, which releases >90% within 7 days .

Table 2: Nitrogen Release Profiles

Fertilizer Type Nitrogen Released (25 Days)
Urea >90%
Urea-Formaldehyde (UF) 85%
Lignin-U/HU/UF 75%

Data from soil leaching experiments .

(a) N-Glucosyl-N'-Hydroxymethylurea

  • Used in ruminant feed, this derivative releases ammonia 30% slower than urea, reducing toxicity risks. In sheep trials, ammonia concentrations remained stable (<200 ppm) over 5 weeks, whereas urea caused spikes (>240 ppm) .

(b) Urea in Fertilizers

  • Unmodified urea rapidly hydrolyzes to ammonia, leading to environmental losses. This compound, when encapsulated in lignin or starch matrices, reduces leaching by 40–50% .

Biological Activity

(Hydroxymethyl)urea, a derivative of urea, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxymethyl group attached to the urea moiety. Its chemical structure can be represented as follows:

H2NC O N(CH2OH)2\text{H}_2\text{N}-\text{C O N}(\text{CH}_2\text{OH})_2

This structure plays a crucial role in its interaction with biological targets, influencing its solubility and bioactivity.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with various biomolecules. The urea moiety is known for facilitating molecular recognition through hydrogen bonding, which is essential for drug-receptor interactions .

Key Mechanisms Include:

  • Anticancer Activity : Studies have shown that this compound derivatives exhibit antiproliferative effects against various cancer cell lines. For instance, suramin, a compound related to this compound, has demonstrated significant efficacy in reducing tumor mass in lymphosarcoma models .
  • Antimicrobial Effects : Research indicates that certain this compound derivatives possess antimicrobial properties against pathogenic bacteria and fungi. These compounds have been evaluated for their effectiveness against strains such as Escherichia coli and Staphylococcus aureus.
  • Corrosion Inhibition : Beyond biological applications, this compound has been studied for its role as a corrosion inhibitor in steel exposed to acidic environments. This property is linked to its ability to form stable complexes with metal ions .

Case Studies and Experimental Data

  • Anticancer Activity :
    • A study investigating the structure-activity relationship (SAR) of this compound derivatives found that specific modifications enhanced their anticancer potency against human cell lines such as HT29 and MCF7. The most effective compounds showed IC50 values ranging from 43 to 390 μM .
  • Antimicrobial Activity :
    • In vitro evaluations revealed that certain this compound derivatives exhibited significant growth inhibition against Acinetobacter baumannii, with one derivative showing a remarkable 94.5% inhibition rate .
  • Corrosion Resistance :
    • Experimental studies demonstrated that this compound could effectively inhibit corrosion in HCl solutions, highlighting its potential industrial applications alongside its biological relevance .

Data Table: Biological Activities of this compound Derivatives

Compound NameActivity TypeTarget Organism/Cell LineIC50/Effectiveness
SuraminAnticancerLymphosarcomaSignificant tumor reduction
Hydroxymethyl urea derivative 1AntimicrobialAcinetobacter baumannii94.5% growth inhibition
Hydroxymethyl urea derivative 2AnticancerHT2943–390 μM
Hydroxymethyl urea derivative 3Corrosion inhibitorSteel in HClEffective at reducing corrosion

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (Hydroxymethyl)urea, and how can its purity be verified experimentally?

this compound is typically synthesized via the reaction of urea with formaldehyde under controlled pH and temperature conditions. Key steps include condensation and purification through recrystallization. To verify purity, researchers should employ spectroscopic techniques (e.g., 1^1H NMR, 13^{13}C NMR, and FT-IR) and chromatographic methods (HPLC or GC-MS). Quantitative analysis via elemental analysis or titration can confirm stoichiometric ratios .

Q. What analytical methods are recommended for quantifying this compound in complex biological matrices?

Reverse-phase HPLC with UV detection (λ = 210–230 nm) is widely used due to its sensitivity. For trace analysis, LC-MS/MS with electrospray ionization (ESI) provides higher specificity. Sample preparation should include protein precipitation (e.g., acetonitrile) and filtration to minimize matrix interference. Calibration curves must be validated for linearity (R2^2 > 0.99) and precision (RSD < 5%) .

Q. How does pH influence the stability of this compound in aqueous solutions?

Stability studies should be conducted at physiological (pH 7.4) and acidic/basic extremes (pH 2–10). Degradation kinetics can be monitored via UV-Vis spectroscopy or HPLC. This compound is prone to hydrolysis under alkaline conditions, forming urea and formaldehyde derivatives. Buffered solutions (e.g., phosphate buffer) at 4°C are recommended for short-term storage .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s reactivity in nucleophilic substitution reactions?

The hydroxymethyl group (-CH2_2OH) acts as an electrophilic site, enabling reactions with amines or thiols. Density Functional Theory (DFT) simulations can model transition states and activation energies. Experimental validation via 15^{15}N-labeled urea derivatives and kinetic isotope effects (KIEs) can elucidate reaction pathways .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from variations in cell lines, assay protocols, or impurity profiles. Systematic replication studies with standardized conditions (e.g., ATCC-validated cell lines, controlled solvent/DMSO concentrations) are critical. Meta-analyses of published datasets using tools like PRISMA guidelines can identify confounding variables .

Q. What in vitro and in vivo models are appropriate for studying this compound’s pharmacokinetics?

  • In vitro: HepG2 cells for metabolic stability; Caco-2 monolayers for permeability assays.
  • In vivo: Rodent models (Sprague-Dawley rats) with intravenous/oral dosing. Plasma and tissue samples should be analyzed at multiple timepoints using LC-MS. Non-compartmental analysis (NCA) calculates AUC, t1/2t_{1/2}, and bioavailability .

Q. How can synergistic effects between this compound and other therapeutic agents be systematically evaluated?

Use combination index (CI) methods via Chou-Talalay assays. Fixed-ratio designs (e.g., 1:1, 1:2) and isobolographic analysis quantify synergism/antagonism. Transcriptomic profiling (RNA-seq) can identify pathway-level interactions .

Q. Methodological and Ethical Considerations

Q. What computational strategies predict this compound’s interactions with biomolecular targets?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding affinities and conformational stability. QSAR models trained on PubChem datasets prioritize structural modifications for enhanced activity .

Q. How should researchers address ethical concerns in preclinical studies involving this compound?

Adhere to institutional animal care guidelines (e.g., NIH OLAW). For human cell lines, obtain IRB approval and document informed consent. Data transparency (e.g., RAW264.7 cell viability datasets in public repositories) ensures reproducibility .

Properties

IUPAC Name

hydroxymethylurea
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InChI

InChI=1S/C2H6N2O2/c3-2(6)4-1-5/h5H,1H2,(H3,3,4,6)
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InChI Key

VGGLHLAESQEWCR-UHFFFAOYSA-N
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Canonical SMILES

C(NC(=O)N)O
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Molecular Formula

C2H6N2O2
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DSSTOX Substance ID

DTXSID5027350
Record name 1-(Hydroxymethyl)urea
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Molecular Weight

90.08 g/mol
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Physical Description

Liquid, Colorless solid; [HSDB]
Record name Urea, N-(hydroxymethyl)-
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Solubility

VERY SOL IN WATER; SOL IN METHANOL, ACETIC ACID; SOL IN HOT ALCOHOL; INSOL IN ETHER
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Color/Form

PRISMS FROM ALCOHOL, COLORLESS CRYSTALS

CAS No.

1000-82-4, 78200-36-9
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Melting Point

111 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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